BDP R6G amine
CAS No.: 2183473-06-3
Cat. No.: VC0520654
Molecular Formula: C24H30BClF2N4O
Molecular Weight: 74.79
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2183473-06-3 |
---|---|
Molecular Formula | C24H30BClF2N4O |
Molecular Weight | 74.79 |
IUPAC Name | 6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride |
Standard InChI | InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |
Standard InChI Key | MNYJFICGJSOWBU-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] |
Appearance | Solid powder |
Introduction
BDP R6G amine belongs to the borondipyrromethene (BODIPY) family of fluorescent dyes, specifically designed to match the Rhodamine 6G (R6G) excitation and emission channels. This derivative contains an aliphatic amine group in salt form, making it particularly versatile for various conjugation reactions.
Property | Value |
---|---|
Chemical Name | BDP R6G amine (borondipyrromethene R6G amine) |
CAS Numbers | 2183473-06-3 (hydrochloride), 2183473-05-2 |
Molecular Formula | C₂₄H₃₀N₄BClF₂O |
Molecular Weight | 474.78 kDa |
Physical Appearance | Orange to brown solid |
Solubility | Good in DMF, DMSO, and alcohols |
Purity (Commercial) | >95% (by ¹H NMR and HPLC-MS) |
The compound's structure features a borondipyrromethene core scaffold with a pendant aliphatic amine group in salt form. This amine functionality enables conjugation with electrophiles and participation in enzymatic transamination reactions, making it a versatile tool for various chemical and biological applications .
Spectral Characteristics
BDP R6G amine exhibits remarkable fluorescent properties that make it valuable for a wide range of spectroscopic and imaging applications:
Spectral Property | Value |
---|---|
Absorption Maximum | 530 nm |
Emission Maximum | 548 nm |
Fluorescence Quantum Yield | 0.96 |
CF₂₆₀ | 0.17 |
CF₂₈₀ | 0.18 |
The exceptionally high fluorescence quantum yield of 0.96 indicates that this compound converts absorbed photons to emitted fluorescence with nearly quantitative efficiency. This characteristic, combined with its specific absorption and emission wavelengths, positions it as an extremely bright fluorophore in the green-yellow spectral region .
Applications in Scientific Research
The versatile chemical structure and excellent photophysical properties of BDP R6G amine enable its application across multiple scientific disciplines:
Bioconjugation Chemistry
The primary amine group serves as a reactive handle for conjugation with various electrophiles, including activated esters, isothiocyanates, and aldehydes. This reactivity allows researchers to label proteins, peptides, nucleic acids, and other biomolecules for fluorescence-based detection and imaging .
Click Chemistry Applications
BDP R6G amine functions as a terminal alkyne suitable for copper-catalyzed click chemistry reactions. This property enables site-specific labeling of biomolecules through azide-alkyne cycloaddition reactions, an approach widely used in chemical biology for selective modification of complex biological systems .
Enzymatic Modifications
The amine functionality can participate in enzymatic transamination reactions, allowing for site-specific modification of proteins and peptides under mild conditions. This approach has been exploited for the development of chemoenzymatic protein labeling strategies .
Advanced Microscopy Techniques
Due to its excellent photophysical properties, BDP R6G amine has found applications in various advanced microscopy techniques:
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Fluorescence polarization assays
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Two-photon microscopy
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Long-term cellular imaging
Comparison with Related Fluorophores
BDP R6G amine belongs to a broader family of fluorescent dyes with similar core structures but different functional groups. Understanding its positioning within this family provides insights into its specific advantages and limitations:
Compound | Excitation/Emission (nm) | Key Features | Comparative Advantages |
---|---|---|---|
BDP R6G amine | 530/548 | Amine functionality | High reactivity for conjugation, excellent stability |
BDP R6G carboxylic acid | 530/548 | Carboxyl group | Direct protein conjugation via carbodiimide chemistry |
BDP R6G NHS ester | 530/548 | Activated ester | Ready-to-use for amine labeling, rapid conjugation |
BDP R6G azide | 530/548 | Azide group | Strain-promoted click chemistry capabilities |
Pyrrolyl-BODIPYs (BDP-576, BDP-650) | Variable | Pyrrole moiety | Photoconvertible properties, spectral shifts upon oxidation |
Unlike pyrrolyl-BODIPYs such as BDP-576 and BDP-650, which display rapid photoconversion upon irradiation, BDP R6G exhibits lower photoreactivity and consequently slower photobleaching. This characteristic makes it particularly suitable for long-term imaging studies requiring stable fluorescence signals .
Recent Research Findings
Recent scientific investigations have revealed important insights regarding the properties and applications of BDP R6G amine:
Photostability Studies
Research comparing BDP R6G derivatives with other BODIPY variants has demonstrated that BDP R6G possesses exceptional photostability. In a study examining targeted photoconvertible BODIPYs, BDP R6G-Mito (a mitochondria-targeting variant) displayed significantly lower quantum yield of phototransformation (φPt) compared to reactive pyrrolyl-BODIPYs, indicating greater resistance to photobleaching .
Applications in Targeted Imaging
Recent studies have utilized BDP R6G derivatives for targeted subcellular imaging. By conjugating the fluorophore to specific targeting moieties, researchers have developed probes for various cellular compartments, including mitochondria, plasma membranes, and the Golgi apparatus. These applications leverage the compound's brightness and stability to achieve high-quality images of subcellular structures .
Supplier | Catalog Information | Available Quantities | Storage Recommendations |
---|---|---|---|
Lumiprobe | Cat. #144C0-644C0 | 1-100 mg | -20°C, in the dark, desiccated |
Antibodies.com | A270099 | 1-100 mg | -20°C, in the dark, desiccated |
GlpBio | GC59066 | Sample solutions at 10mM | -80°C (6 months), -20°C (1 month) |
BioCat GmbH | T85831 | 10 mg | As recommended by manufacturer |
Most commercial preparations offer purities exceeding 95%, verified by ¹H NMR spectroscopy and HPLC-MS analysis .
Future Research Directions
Based on current understanding and applications, several promising research directions for BDP R6G amine can be identified:
Development of Multimodal Imaging Probes
The excellent fluorescent properties of BDP R6G amine, combined with its chemical versatility, position it as an ideal platform for developing multimodal imaging probes that combine fluorescence with other imaging modalities such as MRI or PET.
Expansion of Bioorthogonal Chemistry Applications
Further exploration of BDP R6G amine in bioorthogonal chemistry applications could lead to new approaches for selective labeling of biomolecules in complex biological systems, enhancing our ability to visualize and track specific targets.
Integration with Advanced Microscopy Techniques
The photostability and brightness of BDP R6G amine make it a promising candidate for integration with emerging super-resolution microscopy techniques, potentially enabling visualization of cellular structures with unprecedented detail.
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